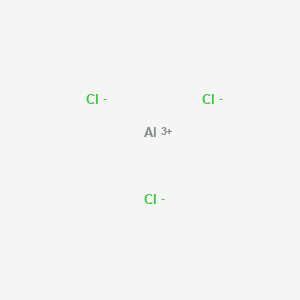

Aluminum(III) Chloride

概要

説明

Aluminium Chloride, also known as Aluminium Trichloride or AlCl3, is an inorganic compound. It appears as a white or pale yellow solid, depending on its purity . It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid .

Synthesis Analysis

Aluminium Chloride is typically manufactured through an exothermic reaction of aluminum metal with chlorine or hydrochloric acid . The chemical reaction can be expressed as follows:

2Al + 6HCl -> 2AlCl3 + 3H2 This reaction produces hydrogen gas and aluminum chloride .

Molecular Structure Analysis

Aluminium Chloride exists in two forms: AlCl3 as a giant lattice and Al2Cl6 as a dimer with covalent bonds . When AlCl3 is in the solid state, it features a cubic close-packed layered structure . When aluminium chloride is in a liquid or molten state, it exists as a dimer . At higher temperatures, the dimers dissociate into trigonal planar .

Chemical Reactions Analysis

Aluminium Chloride is a Lewis acid . Lewis acids are compounds that can accept an electron pair, which allows Aluminium Chloride to act as a catalyst in many chemical reactions . In its anhydrous (without water) form, it is a powerful dehydrating agent . It is also deliquescent, meaning it can absorb water from the atmosphere and dissolve in it . Under certain conditions, Aluminium Chloride can sublimate, transitioning directly from a solid to a gas without passing through a liquid phase .

Physical And Chemical Properties Analysis

Aluminium Chloride is a colourless crystal that is hygroscopic . It has a molar mass of 133.341 g/mol for the anhydrous form and 241.432 g/mol for the hexahydrate form . It has a melting point of 180 °C for the anhydrous form and 100 °C for the hexahydrate form . It is soluble in water, hydrogen chloride, ethanol, chloroform, carbon tetrachloride and slightly soluble in benzene .

特性

IUPAC Name |

aluminum;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCWAEJMTAWNJL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum(III) Chloride | |

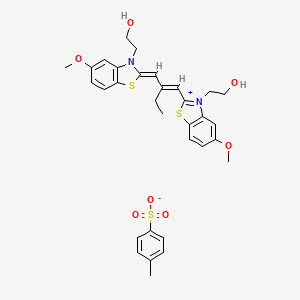

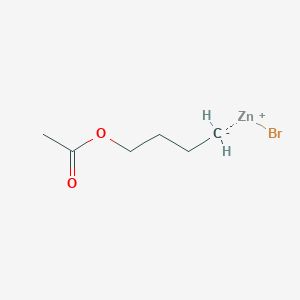

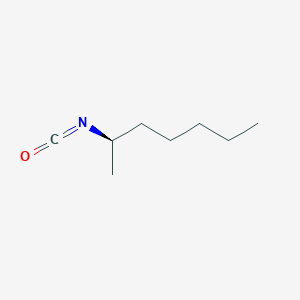

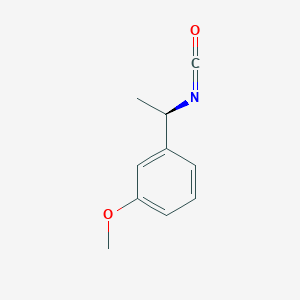

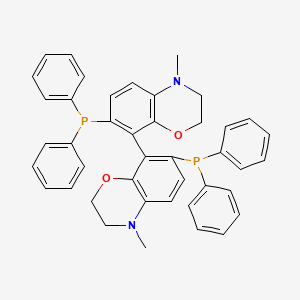

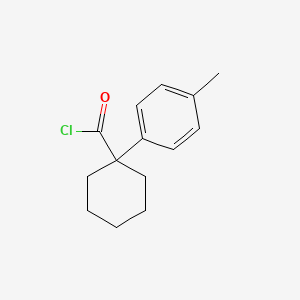

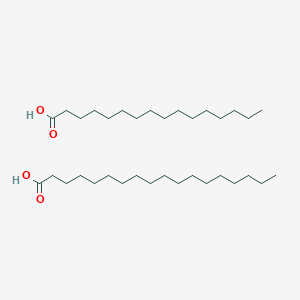

Synthesis routes and methods I

Procedure details

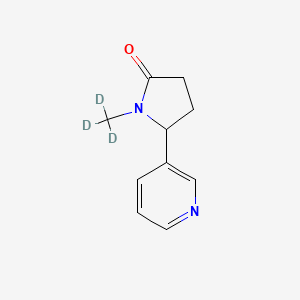

Synthesis routes and methods II

Procedure details

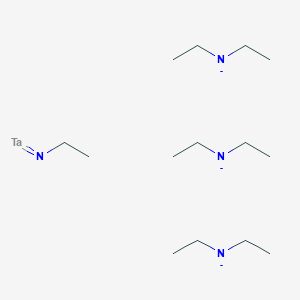

Synthesis routes and methods III

Procedure details

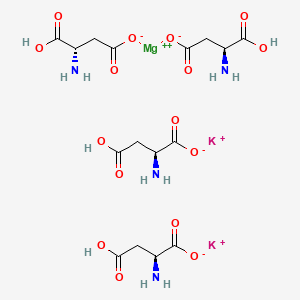

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)